
3-O-Talopyranosylmannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Talopyranosylmannopyranoside (TMP) is a natural compound found in various plants, including tea, coffee, and fruits. TMP has gained attention in recent years due to its potential health benefits and therapeutic properties.
作用机制
The mechanism of action of 3-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the scavenging of reactive oxygen species, and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-O-Talopyranosylmannopyranoside has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 3-O-Talopyranosylmannopyranoside has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 3-O-Talopyranosylmannopyranoside has been reported to improve cognitive function and prevent neurodegeneration in animal models.
实验室实验的优点和局限性
One of the advantages of using 3-O-Talopyranosylmannopyranoside in lab experiments is its natural origin, which reduces the risk of side effects associated with synthetic compounds. 3-O-Talopyranosylmannopyranoside is also readily available and relatively inexpensive compared to other natural compounds. However, one of the limitations of using 3-O-Talopyranosylmannopyranoside is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 3-O-Talopyranosylmannopyranoside. One potential area of research is the development of novel synthetic methods to improve the yield and purity of 3-O-Talopyranosylmannopyranoside. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-O-Talopyranosylmannopyranoside in humans. Additionally, the potential use of 3-O-Talopyranosylmannopyranoside as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, warrants further investigation.
Conclusion
In conclusion, 3-O-Talopyranosylmannopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities, as well as its potential role in improving cognitive function and preventing neurodegeneration, make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Talopyranosylmannopyranoside have been discussed in this paper. Further studies are needed to fully understand the potential health benefits and therapeutic properties of 3-O-Talopyranosylmannopyranoside.
合成方法
3-O-Talopyranosylmannopyranoside can be synthesized from the reaction between mannose and talose using acid-catalyzed glycosylation. The reaction involves the activation of mannose with trifluoromethanesulfonic anhydride (Tf2O) and the subsequent addition of talose. The resulting compound is purified through column chromatography to obtain pure 3-O-Talopyranosylmannopyranoside.
科学研究应用
3-O-Talopyranosylmannopyranoside has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 3-O-Talopyranosylmannopyranoside has also been investigated for its role in improving cognitive function and preventing neurodegenerative diseases, such as Alzheimer's disease.
属性
CAS 编号 |
123050-23-7 |
|---|---|
产品名称 |
3-O-Talopyranosylmannopyranoside |
分子式 |
C12H22O11 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
InChI 键 |
QIGJYVCQYDKYDW-LNLVSYAUSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
同义词 |
3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 3-O-talopyranosylmannopyranoside 3-O-TPMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
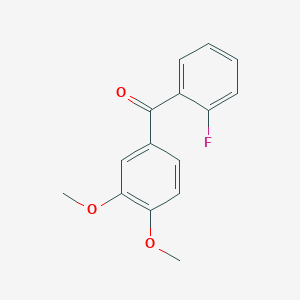
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

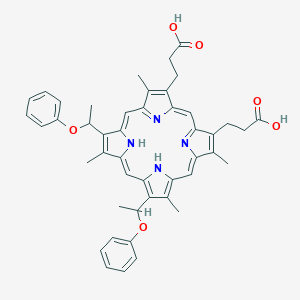
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

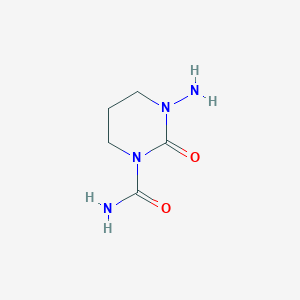
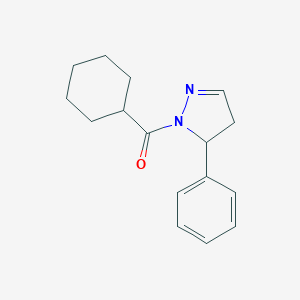
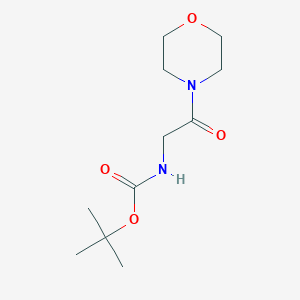
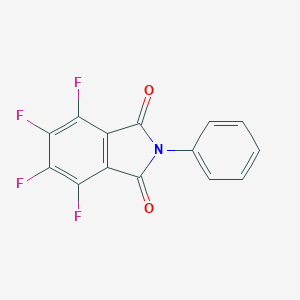
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
